molecular formula C11H17N B1316156 N-ethyl-2-phenylpropan-1-amine CAS No. 52497-69-5

N-ethyl-2-phenylpropan-1-amine

Cat. No. B1316156
CAS RN: 52497-69-5
M. Wt: 163.26 g/mol
InChI Key: YRJYTEMOKSUBHJ-UHFFFAOYSA-N
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Description

N-ethyl-2-phenylpropan-1-amine, also known as N-ethylamphetamine or N-ethyl-alpha-methylphenethylamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for both recreational and medicinal purposes. N-ethylamphetamine is a stimulant that affects the central nervous system and produces a range of biochemical and physiological effects.

Mechanism Of Action

N-ethyl-2-phenylpropan-1-amine acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to effects such as increased alertness, euphoria, and decreased appetite.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-ethyl-2-phenylpropan-1-amine include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver and increases the metabolism of fat cells. N-ethyl-2-phenylpropan-1-aminetamine has been found to have a similar effect on the central nervous system as other amphetamines, such as methamphetamine and dextroamphetamine.

Advantages And Limitations For Lab Experiments

One advantage of using N-ethyl-2-phenylpropan-1-amine in lab experiments is its similarity to other amphetamines, which allows for comparisons to be made between different amphetamine compounds. However, one limitation is that the effects of N-ethyl-2-phenylpropan-1-aminetamine may differ from other amphetamines due to its unique structure and properties.

Future Directions

Future research on N-ethyl-2-phenylpropan-1-amine could focus on its potential use as a medication for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. It could also be studied for its potential use as a treatment for obesity and other metabolic disorders. Further research could also explore the effects of N-ethyl-2-phenylpropan-1-aminetamine on different neurotransmitters and their receptors, as well as its effects on different regions of the brain.

Synthesis Methods

N-ethyl-2-phenylpropan-1-amine can be synthesized through a variety of methods, including the Leuckart reaction, reductive amination, and the Birch reduction. The Leuckart reaction involves the reaction of phenylacetone with ethylamine in the presence of hydrochloric acid and heat. Reductive amination involves the reduction of phenylacetone with sodium borohydride in the presence of ethylamine. The Birch reduction involves the reaction of phenylacetone with lithium in the presence of ammonia and ethanol.

Scientific Research Applications

N-ethyl-2-phenylpropan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to other amphetamines, such as methamphetamine and dextroamphetamine. N-ethyl-2-phenylpropan-1-aminetamine has been used as a tool to study the effects of amphetamines on neurotransmitter release, uptake, and metabolism.

properties

IUPAC Name

N-ethyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJYTEMOKSUBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578308
Record name N-Ethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-phenylpropan-1-amine

CAS RN

52497-69-5
Record name N-Ethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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